molecular formula C16H16N4O3 B2648095 N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 2034354-23-7

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2648095
CAS RN: 2034354-23-7
M. Wt: 312.329
InChI Key: BRFWWAJRXQLIBH-UHFFFAOYSA-N
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Description

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C16H16N4O3 and its molecular weight is 312.329. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Heterocyclic Compounds

  • The compound is involved in the synthesis of novel classes of compounds such as thio- and furan-fused heterocycles, which have been synthesized from corresponding acid derivatives. These processes involve intramolecular cyclization and additional transformations in the cyclization of furan-fused heterocycles (Ergun et al., 2014).

Amplification of Phleomycin

  • In the amplification of phleomycin against Escherichia coli, derivatives of this compound, particularly those with pyridinyl and furan substituents, have shown notable activities. These derivatives were obtained through various chemical reactions, including nucleophilic displacement and condensation (Brown & Cowden, 1982).

Synthesis of N-alkylated Heterocycles

  • N-alkylated heterocycles based on this compound have been synthesized. The process involves the preparation of N-(furan-2-ylmethylidene) derivatives and subsequent alkylation with halo compounds. These compounds have potential applications in various chemical reactions, leading to the formation of diverse heterocycles like triazoles, oxadiazoles, and thiadiazoles (El-Essawy & Rady, 2011).

Analytical and Spectral Study of Organic Ligands

  • This compound has been used in the synthesis of organic ligands containing the furan ring. These ligands are used to form metal complexes with transition metals like Cu2+, Co2+, and Ni2+. These complexes have been characterized and tested for their antimicrobial activities against pathogenic bacteria (Patel, 2020).

Antimicrobial and Anticancer Activities

  • Derivatives of this compound have been synthesized and evaluated for their antimicrobial and anticancer activities. These activities have been tested against various microorganisms and cancer cell lines, indicating potential applications in medicinal chemistry (Zaki, Al-Gendey & Abdelhamid, 2018).

properties

IUPAC Name

N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-1-methyl-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3/c1-19-6-2-3-14(16(19)22)15(21)17-5-7-20-10-13(9-18-20)12-4-8-23-11-12/h2-4,6,8-11H,5,7H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRFWWAJRXQLIBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NCCN2C=C(C=N2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

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